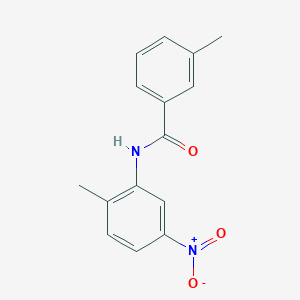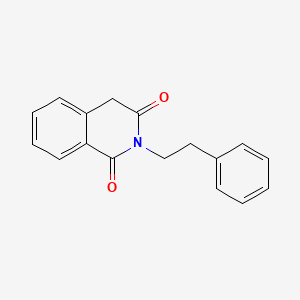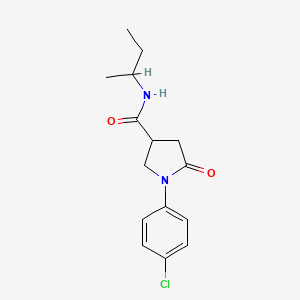
2-(6-hydroxy-1,4-oxazepan-4-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-hydroxy-1,4-oxazepan-4-yl)-2-oxo-1-(2-phenylindolizin-3-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.14230712 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Asymmetric Reactions
Research on related compounds involves the synthesis and application of novel chiral auxiliaries and ligands derived from compounds like norephedrine, mandelic acid, and oxazolidinones for asymmetric synthesis and catalysis. For example, Hitchcock et al. (2004) discussed the synthesis of a novel chiral auxiliary from norephedrine and acetone for asymmetric aldol reactions, highlighting the utility of such compounds in achieving high enantioselectivities (Hitchcock et al., 2004). Similarly, Bolm et al. (2004) synthesized new chiral ligands from mandelic acid for use in asymmetric phenyl transfer reactions, demonstrating the versatility of these compounds in synthetic organic chemistry (Bolm et al., 2004).
Heterocyclic Compound Synthesis
Several studies have focused on the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, Singh and Singh (2004) described a method for synthesizing various heterocyclic systems from benzoin-α-oxime, showcasing the importance of these compounds in the development of new therapeutic agents (Singh & Singh, 2004).
Photoinduced Reactions
Zhang et al. (2017) explored the photoinduced direct oxidative annulation of certain compounds, providing access to highly functionalized polyheterocyclic ethanones. This study illustrates the potential for utilizing photochemistry in synthesizing complex molecules with significant biological activity (Zhang et al., 2017).
Immunomodulatory Effects
Research on compounds derived from natural sources or their synthetic analogs, like the work by Khaleghi et al. (2013), has shown significant immunomodulatory effects, suggesting the potential application of related compounds in developing new immunomodulatory agents (Khaleghi et al., 2013).
Antimicrobial Activity
Compounds with heterocyclic structures have been evaluated for their antimicrobial activity. For example, Nagamani et al. (2018) synthesized novel compounds and assessed their antimicrobial efficacy, indicating the relevance of such compounds in addressing resistant microbial strains (Nagamani et al., 2018).
Eigenschaften
IUPAC Name |
1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(2-phenylindolizin-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-17-13-22(10-11-27-14-17)21(26)20(25)19-18(15-6-2-1-3-7-15)12-16-8-4-5-9-23(16)19/h1-9,12,17,24H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNVOVZZJCTDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1C(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B5602486.png)
![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5602505.png)
![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)
![5-Nitro-2-[(spiro[2.3]hexane-2-carbonylamino)carbamoyl]benzoic acid](/img/structure/B5602544.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)





